6-Oxodecanoic acid
Description
Contextualizing Medium-Chain Keto Fatty Acids within Biological Systems
Medium-chain fatty acids (MCFAs), typically defined as fatty acids with an aliphatic tail of 6 to 12 carbon atoms, are recognized for their unique metabolic properties. frontiersin.org Unlike long-chain fatty acids, MCFAs are more rapidly absorbed and metabolized by the body. frontiersin.org When a ketone group is present, forming a medium-chain keto fatty acid (MCKFA), these properties are further nuanced.
The primary and most well-understood role of MCFAs is their contribution to ketogenesis, the process by which the liver produces ketone bodies. These ketone bodies serve as an alternative energy source for various tissues, including the brain, particularly during periods of fasting or carbohydrate restriction. nih.gov Beyond their role as an energy substrate, emerging research suggests that MCFAs and their derivatives can act as signaling molecules, influencing various cellular processes. ontosight.ai Some studies have pointed to their potential in modulating metabolic disorders and neurological conditions. ontosight.airsc.org The introduction of a keto group can influence the polarity and reactivity of the fatty acid, potentially altering its interaction with enzymes and cellular membranes, and thus its biological function.
Overview of Oxoalkanoic Acids as Research Targets
Oxoalkanoic acids, a broader category that includes keto fatty acids, are organic compounds containing both a ketone and a carboxylic acid functional group. This dual functionality makes them versatile building blocks in chemical synthesis and important intermediates in various metabolic pathways. nih.gov In the field of "White Biotechnology," which utilizes biological systems for chemical production, 2-oxocarboxylic acids are being explored as valuable starting materials for synthesizing a range of compounds. vulcanchem.com
In biological contexts, oxoalkanoic acids are involved in crucial metabolic processes such as fatty acid biosynthesis and degradation. For instance, certain oxo-fatty acids have been identified as metabolites in the peroxisomal beta-oxidation of very-long-chain fatty acids. Dysregulation of these pathways is linked to several metabolic disorders, making the study of oxoalkanoic acids critical for understanding disease pathogenesis. Furthermore, their presence in biological samples can serve as potential biomarkers for specific metabolic states or diseases. The detection of ω-oxoalkanoic acids in exhaled breath condensate, for example, is being investigated as a non-invasive diagnostic tool. acs.org
Specific Research Focus on 6-Oxodecanoic Acid: Current Gaps and Significance
Within the family of MCKFAs, this compound has emerged as a compound of specific interest. Its structure, featuring a ketone group at the sixth carbon of a ten-carbon chain, places it at a unique position within the medium-chain length.
The significance of this compound in research stems from its potential involvement in fatty acid metabolism. Its ester, 6-keto-decanoylcarnitine, is recognized as a medium-chain acylcarnitine. Acylcarnitines are crucial for transporting fatty acids into the mitochondria for beta-oxidation, the primary process of fatty acid breakdown for energy production. The presence of 6-keto-decanoylcarnitine suggests that this compound can enter this critical metabolic pathway. This link to fatty acid oxidation pathways makes it a potential biomarker for inherited metabolic disorders.
Despite this, there are significant gaps in our understanding of this compound. Direct research into the specific biological activities and metabolic fate of the free acid is limited. While its synthesis is well-documented, with methods involving the oxidation of 1-n-butylcyclohexan-1-ol or the hydrolysis of its methyl ester, detailed studies on its direct physiological effects are scarce. rsc.orgorgsyn.org For instance, while some saturated oxo-fatty acids have been found to inhibit the growth of human cancer cell lines, the specific activity of this compound in this context is not well-defined. researchgate.net
Furthermore, while general analytical methods for organic acids like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are applicable, specific and validated methods for the routine quantification of this compound in biological matrices are not widely reported. acs.orgorgsyn.org The development of such methods is crucial for advancing research into its biological roles.
The current research landscape, therefore, presents a clear need for further investigation into the metabolism, biological activity, and analytical chemistry of this compound. Closing these knowledge gaps will be pivotal in fully understanding its significance in both normal physiology and pathological conditions.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | uni.lu |
| Molecular Weight | 186.25 g/mol | cymitquimica.com |
| Melting Point | 41-42 °C | rsc.org |
| Boiling Point | 135-140 °C at 0.1 mmHg | rsc.org |
| Appearance | Solid, needles from light petroleum | rsc.org |
Research Findings on Oxodecanoic Acid Isomers
| Isomer | Research Context | Key Findings | Source(s) |
| 3-Oxododecanoic acid | Metabolomics in HIV-1 | Increased levels observed in treatment-naïve individuals, correlating with markers of inflammation and immune activation. | nih.gov |
| 8-Oxodecanoic acid | Biochemistry and Materials Science | Identified as a fatty acid derivative with potential as a precursor for bioactive compounds and polymers. | cymitquimica.com |
| 10-Oxododecanoic acid | Antibacterial Activity | Detected in the metabolites of Staphylococcus aureus and showed activity against Escherichia coli. | ijpbms.com |
| 9-Hydroxy-10-oxodecanoic acid | Biological Activity | Recognized as an intermediate in lipid metabolism with roles in inflammation, cell signaling, and metabolic regulation. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBQEMISDOEBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961687 | |
| Record name | 6-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-60-9 | |
| Record name | 6-Oxodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for 6 Oxodecanoic Acid and Analogs
De Novo Chemical Synthesis of 6-Oxodecanoic Acid
The creation of this compound from basic precursors can be achieved through several reliable synthetic routes. These methods often involve the oxidative transformation of cyclic molecules.
A key strategy for synthesizing linear oxo-acids involves the oxidative ring cleavage of cyclic precursors. The oxidation of substituted cyclohexanols or cyclohexanones can yield various dicarboxylic or oxo-carboxylic acids, with the final product being determined by the substitution pattern on the ring. rsc.orgbibliotekanauki.pl For instance, the oxidation of 2-methylcyclohexanone (B44802) has been shown to produce 6-oxoheptanoic acid as the primary product. bibliotekanauki.pl
By analogy, this compound can be synthesized from 1-n-butylcyclohexan-1-ol. The initial step is the oxidation of the secondary alcohol to the corresponding ketone, 1-n-butylcyclohexanone, using a strong oxidizing agent like chromic acid (H₂CrO₄). Chromic acid is typically generated in situ from chromium trioxide (CrO₃) or a dichromate salt in the presence of a strong acid. organic-chemistry.org The subsequent and crucial step is the oxidative cleavage of the ketone ring. This ring-opening reaction requires the presence of at least one α-hydrogen, which allows for enolization, a key step in the cleavage mechanism. rsc.org The oxidation of the resulting enol intermediate leads to the cleavage of the carbon-carbon bond within the ring, ultimately forming this compound.
In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This process is known as protection. For a carbonyl group, a common and effective protection strategy is ketalization, which involves converting the ketone into a ketal.
This is typically achieved by reacting the carbonyl compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic ketal (a 1,3-dioxolane (B20135) derivative) is stable and unreactive towards a wide range of reagents, including bases, nucleophiles, and hydrides. Once the desired transformations on other parts of the molecule are complete, the original carbonyl group can be regenerated by a deprotection step. This is accomplished by acid-catalyzed hydrolysis, which removes the diol and restores the ketone functionality. This protection-deprotection sequence allows for greater synthetic flexibility when constructing complex molecules containing a keto-acid moiety.
Oxidation of Alicyclic Precursors (e.g., 1-n-Butylcyclohexan-1-ol with Chromic Acid)
Stereoselective Synthesis of Substituted Oxodecanoic Acids
Many naturally occurring oxodecanoic acid derivatives contain multiple stereocenters, making their synthesis a significant challenge. Stereoselective methods are therefore essential to produce enantiomerically pure compounds for biological studies.
Differently substituted 2-amino-8-oxodecanoic acids (Aodas) are key components of naturally occurring cyclic tetrapeptides that act as histone deacetylase (HDAC) inhibitors. acs.orgacs.org A convergent synthetic approach has been successfully developed to prepare these complex amino acids. acs.orgacs.orgnih.gov
The synthesis of highly substituted derivatives, such as (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), a constituent of the peptide antibiotic leucinostatine, requires a sophisticated and stereocontrolled pathway. nih.govresearchgate.net A successful synthesis of this molecule has been accomplished using a sequence of powerful asymmetric reactions. nih.govresearchgate.net
The key steps in this synthetic route include:
Evans Asymmetric Alkylation : This method utilizes a chiral auxiliary, typically an oxazolidinone, to direct the alkylation of an enolate, thereby creating a new stereocenter with high diastereoselectivity. nih.govharvard.edu This is crucial for setting the stereochemistry of substituents along the carbon chain.
Sharpless Asymmetric Epoxidation : This reaction is used to create a chiral epoxide from an allylic alcohol with very high enantioselectivity. nih.govyoutube.comwikipedia.org The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functionalities with controlled stereochemistry. wikipedia.org
Grignard Reactions : The addition of a Grignard reagent (an organomagnesium halide) to an electrophile, such as an aldehyde or an epoxide, is a fundamental carbon-carbon bond-forming reaction. researchgate.netpressbooks.puborganic-chemistry.org In the context of AHMOD synthesis, it serves to connect different fragments of the molecule. nih.govresearchgate.net
This combination of stereocontrolled reactions, starting from a glutamate (B1630785) derivative, allows for the precise construction of the multiple chiral centers present in the final AHMOD product. nih.gov
Approaches for 2-Amino-8-oxodecanoic Acids (Aodas) in Histone Deacetylase Inhibitors
Preparation of ω-Oxo-Carboxylic Acids for Analytical Standards
The study of metabolic pathways and environmental contaminants often requires the accurate identification and quantification of ω-oxo-carboxylic acids. acs.orgtandfonline.com This necessitates the availability of high-purity analytical standards for use in techniques like gas chromatography-mass spectrometry (GC-MS). jmb.or.krnih.gov
Often, these specific ω-oxo-carboxylic acids are not commercially available. acs.org In such cases, they must be synthesized in the laboratory. For example, researchers have reported the synthesis of 10-oxodecanoic acid to serve as a standard for its detection in exhaled breath condensate. acs.org The synthesis of a series of hydroxynonanoic acids to be used as standards for monitoring enzymatic and microbiological oxidation reactions has also been described. researchgate.net These syntheses must yield compounds of high purity to ensure accurate calibration and quantification in analytical methods. researchgate.net The synthetic routes may involve the oxidation of the corresponding ω-hydroxy acids or the oxidative cleavage of unsaturated fatty acid precursors, followed by rigorous purification to meet the standards required for analytical chemistry. researchgate.netorganic-chemistry.org
Data Tables
Table 1: Summary of Synthetic Strategies
| Target Compound Class | Key Synthetic Strategy | Precursors/Reagents | Reference |
| This compound | Oxidative ring cleavage | 1-n-Butylcyclohexan-1-ol, Chromic Acid | rsc.org, bibliotekanauki.pl |
| Protected Ketones | Ketalization/Acetalization | Ketone, Ethylene Glycol, Acid Catalyst | General |
| 2-Amino-8-oxodecanoic Acids (Aodas) | Convergent synthesis | Allylglycine, Glutamic Acid, Lactic Acid derivatives | acs.org, acs.org, nih.gov |
| Amino-Hydroxy-Oxodecanoic Acids (AHMOD) | Stereocontrolled pathway | Glutamate derivative, Evans Auxiliary, Sharpless catalyst, Grignard reagent | nih.gov, researchgate.net |
| ω-Oxo-Carboxylic Acids | Synthesis for analytical standards | ω-Hydroxy acids, Unsaturated fatty acids | acs.org, researchgate.net |
Derivatization Methods for Enhanced Detection in Complex Matrices
The detection and quantification of this compound in complex biological or environmental matrices can be challenging due to its polarity and potentially low concentrations. Chemical derivatization is a crucial strategy employed to enhance its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This process modifies the native molecule to improve volatility, thermal stability, chromatographic retention, and/or ionization efficiency, thereby increasing detection sensitivity and specificity. researchgate.netjfda-online.com
Derivatization for this compound can target its two primary functional groups: the ketone (oxo) group and the carboxylic acid group.
Derivatization of the Ketone Group:
The ketone functional group is a primary target for derivatization to improve detection, particularly in LC-MS analysis. Reagents that react with aldehydes and ketones are often hydrazine (B178648) or hydroxylamine (B1172632) derivatives. thermofisher.comddtjournal.com These reactions form stable hydrazones or oximes, respectively. thermofisher.comddtjournal.com
Hydroxylamine Derivatives: Reagents like O-benzylhydroxylamine can be used to derivatize the keto group. This process, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), improves the ionization efficiency for LC-MS/MS analysis. nih.gov Hydroxylamine itself reacts with ketones to form oximes, which contain a nitrogen atom that can enhance ionization. ddtjournal.com
Hydrazine Derivatives: 2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent used for the determination of aldehydes and ketones. ddtjournal.com The resulting DNPH derivatives can be analyzed in negative-ion mode mass spectrometry. ddtjournal.com Dansyl hydrazine is another widely used reagent that introduces a fluorescent tag, making it suitable for chromatographic analysis and mass spectrometry. thermofisher.com
Girard's Reagents: Girard's reagents, such as Girard's Reagent P and T, are specifically designed to react with ketones to form hydrazones. spectroscopyonline.comnih.gov These reagents introduce a pre-charged quaternary ammonium (B1175870) group to the molecule. spectroscopyonline.com This permanent positive charge significantly enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved detection sensitivity for keto-androgens and other keto-acids. spectroscopyonline.comnih.gov This derivatization can enable a generalized screening for all ketones in a mixture through a constant neutral loss scan in MS-MS. spectroscopyonline.com
Derivatization of the Carboxylic Acid Group:
The carboxylic acid group is often derivatized to increase the volatility of the analyte for GC analysis or to improve its chromatographic behavior. restek.comresearchgate.net
Esterification (for GC-MS): A common method is the formation of fatty acid methyl esters (FAMEs) through esterification with methanol, often catalyzed by boron trifluoride (BF₃). restek.com This method requires mild conditions and effectively increases the volatility of the acid for GC analysis. restek.com
Silylation (for GC-MS): Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), convert the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. restek.com This is a widely used technique for preparing various compounds for GC analysis. restek.com
Halogenated Reagents (for GC-MS with ECD): For enhanced sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry, halogenated derivatizing agents are used. Pentafluorobenzyl bromide (PFBBr) reacts with the carboxylic acid to form a pentafluorobenzyl ester, which has excellent electron-capturing properties, significantly lowering detection limits.
Amidation (for LC-MS): For LC-MS, derivatization of the carboxylic acid can enhance ionization efficiency. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH), used with a coupling agent like EDC and a catalyst such as pyridine, can be employed to derivatize carboxylic acids, improving their detection in LC-MS/MS analysis. nih.gov
The choice of derivatization strategy depends on the analytical platform (GC-MS vs. LC-MS), the specific requirements for sensitivity, and the nature of the sample matrix. In some cases, a dual derivatization approach targeting both the ketone and carboxylic acid groups may be necessary for optimal analysis. nih.gov
| Functional Group Targeted | Derivatization Reagent | Resulting Derivative | Analytical Method | Key Advantages |
| Ketone | O-Benzylhydroxylamine nih.gov | Oxime ether | LC-MS/MS | Improved sensitivity and simultaneous analysis with other metabolites. nih.gov |
| Ketone | Girard's Reagent P/T spectroscopyonline.comnih.gov | Hydrazone with quaternary amine | ESI-MS, LC-MS | Introduces a permanent positive charge, greatly enhancing ionization efficiency. spectroscopyonline.comnih.gov |
| Ketone | Dansyl Hydrazine thermofisher.com | Dansyl-hydrazone | HPLC, MS | Adds a fluorescent tag; widely used for chromatographic analysis. thermofisher.com |
| Ketone | 2,4-Dinitrophenylhydrazine (DNPH) ddtjournal.com | Dinitrophenylhydrazone | LC-MS | Allows for detection in negative-ion mode. ddtjournal.com |
| Carboxylic Acid | Boron trifluoride (BF₃) in Methanol restek.com | Methyl Ester (FAME) | GC-MS | Increases volatility under mild reaction conditions. restek.com |
| Carboxylic Acid | BSTFA or MSTFA with TMCS restek.com | Trimethylsilyl (TMS) Ester | GC-MS | Common and effective method for increasing volatility. restek.com |
| Carboxylic Acid | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ester | GC-MS (ECD/NCI) | Significantly enhances sensitivity for trace-level detection. |
| Carboxylic Acid | 3-Nitrophenylhydrazine (3-NPH) with EDC nih.gov | 3-Nitrophenylhydrazide | LC-MS/MS | Enhances detection and allows for robust quantification. nih.gov |
Enzymatic and Biocatalytic Synthesis Routes for Keto Decanoic Acids and Derivatives
Asymmetric Bioreduction of Keto Groups in Oxodecanoic Acids
The asymmetric bioreduction of the keto group in oxodecanoic acids is a key step in producing chiral hydroxy fatty acids and their corresponding lactones, which are valuable in the flavor, fragrance, and pharmaceutical industries.
Identification and Characterization of Carbonyl Reductases (e.g., OdCR1, OdCR2 from Saccharomyces cerevisiae)
Carbonyl reductases (CRs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols. In the context of oxodecanoic acids, these enzymes are crucial for producing chiral hydroxy decanoic acids.
Researchers have identified and characterized two native carbonyl reductases from Saccharomyces cerevisiae, designated as OdCR1 and OdCR2. researchgate.net These enzymes were discovered through a genome-mining approach and subsequently cloned and overexpressed in Escherichia coli for detailed study. researchgate.netresearchgate.net
Characterization of OdCR1 and OdCR2:
Substrate Specificity: Both OdCR1 and OdCR2 demonstrate the ability to reduce aliphatic γ- and δ-keto acids and their esters. researchgate.net However, they exhibit different substrate preferences and stereoselectivities. OdCR1 shows a preference for γ-keto acids/esters, while OdCR2 displays broader activity. researchgate.net
Stereoselectivity: OdCR2 generally exhibits higher stereoselectivity compared to OdCR1, particularly for the reduction of 4-oxodecanoic acid and 5-oxodecanoic acid. researchgate.net This high stereoselectivity is critical for the production of optically pure chiral lactones. researchgate.net
Enzymatic Properties: The optimal pH and temperature for the catalytic activity of both enzymes have been determined, along with their tolerance to various solvents and their thermostability. researchgate.net For instance, the characterization of OdCR1 and OdCR2 for the catalysis of 4-oxodecanoic acid included analyzing their pH profiles, temperature profiles, solvent tolerance, and thermal stability. researchgate.net
A novel carbonyl reductase, HbKR, from Hyphopichia burtoni was identified and found to be an NADPH-dependent enzyme that follows Prelog's rule in the reduction of long-chain aliphatic keto acids, producing (S)-γ-decalactone and (S)-δ-decalactone with over 99% enantiomeric excess (e.e.). jiangnan.edu.cn Another carbonyl reductase, SmCR, from Serratia marcescens, has also been cloned and overexpressed, demonstrating the ability to asymmetrically reduce long-chain keto acids to produce chiral lactones with high enantiopurity. researchgate.net
Stereoselective Production of Chiral Lactones from Keto Acids
The chiral hydroxy fatty acids produced by the asymmetric bioreduction of keto acids can undergo intramolecular cyclization to form valuable chiral lactones.
The use of engineered and wild-type carbonyl reductases has proven highly effective in the stereoselective synthesis of these lactones. For example, the bioreduction of 4-oxodecanoic acid and 5-oxodecanoic acid using OdCR2 from S. cerevisiae yields (R)-γ-decalactone and (R)-δ-decalactone with high enantiomeric excess (99% and 98% e.e., respectively) and in good yields (85% and 92%). researchgate.net This was the first report of using native enzymes from S. cerevisiae for this purpose. researchgate.netresearchgate.net
Similarly, an engineered carbonyl reductase from Serratia marcescens (SmCRV4) has been used for the preparative synthesis of various alkyl and aromatic γ- and δ-lactones with high enantiopurity (95%–>99% e.e.) and yields (78%–90%). researchgate.net The highest space-time yield of 1175 g L⁻¹ d⁻¹ was achieved for (R)-γ-decalactone. researchgate.net
The table below summarizes the stereoselective production of chiral lactones from their corresponding keto acids using different carbonyl reductases.
| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| OdCR2 | 4-Oxodecanoic acid | (R)-γ-Decalactone | 99% | 85% | researchgate.net |
| OdCR2 | 5-Oxodecanoic acid | (R)-δ-Decalactone | 98% | 92% | researchgate.net |
| SmCRV4 | Methyl 4-oxodecanoate | (R)-γ-Decalactone | >99% | N/A | researchgate.net |
| HbKR | 4-Oxodecanoic acid | (S)-γ-Decalactone | >99% | 92% (for 10 mM substrate) | jiangnan.edu.cn |
| HbKR | 5-Oxodecanoic acid | (S)-δ-Decalactone | >99% | N/A | jiangnan.edu.cn |
Biotransformation of Unsaturated Fatty Acids to Keto Fatty Acids
Another significant route for producing keto fatty acids involves the biotransformation of more readily available unsaturated fatty acids. This process typically involves microbial strains capable of performing specific chemical modifications on the fatty acid chain.
Hydration and Dehydrogenation Mechanisms by Microbial Strains (e.g., Micrococcus luteus)
The conversion of unsaturated fatty acids to keto fatty acids by microorganisms often proceeds through a two-step mechanism: hydration of a double bond followed by dehydrogenation (oxidation) of the resulting hydroxyl group.
Micrococcus luteus is a bacterium that has been shown to effectively catalyze the one-pot transformation of oleic acid into valuable compounds like γ-dodecalactone and 10-ketostearic acid. mdpi.comresearchgate.netnih.gov The established pathway involves:
Hydration: Oleic acid is first hydrated to form 10-hydroxystearic acid. mdpi.comresearchgate.net This reaction is catalyzed by an oleate (B1233923) hydratase. mdpi.com
Oxidation: The resulting 10-hydroxystearic acid is then oxidized to 10-ketostearic acid. mdpi.comresearchgate.net This step is carried out by an alcohol dehydrogenase. mdpi.com
Other microorganisms have also been identified for their ability to produce keto-fatty acids from unsaturated fatty acids. For instance, Flavobacterium sp. and Staphylococcus warneri can produce 10-ketostearic acid. jmb.or.kr Recombinant Corynebacterium glutamicum expressing a secondary alcohol dehydrogenase from Micrococcus luteus has been used to convert ricinoleic acid to 12-ketooleic acid. jmb.or.kr
Regiospecificity of Microbial Biotransformations
The position at which the functional groups (hydroxyl and keto) are introduced on the fatty acid chain is determined by the regiospecificity of the enzymes involved.
Fatty acid hydratases (FAHs) are known to catalyze the regioselective addition of water to a carbon-carbon double bond. nih.gov The regiospecificity of these enzymes can be classified into different subtypes. nih.gov For example, Stenotrophomonas nitritireducens exhibits unique regiospecificity for C16 and C18 cis-9 unsaturated fatty acids, converting them to their corresponding 10-hydroxy fatty acids. nih.gov
Cytochrome P450 (P450) enzymes are another class of enzymes that can introduce oxygen atoms at specific positions on a fatty acid chain with high regioselectivity. researchgate.netnih.gov For instance, P450 BM3 from Bacillus megaterium primarily hydroxylates fatty acids. researchgate.net The regiospecificity of these enzymes is crucial for determining the final keto fatty acid product.
Engineering of Multi-Enzyme Cascade Systems for ω-Aminoalkanoic Acid Precursors
The synthesis of ω-aminoalkanoic acids, which are important monomers for polymers like nylon, can be achieved through multi-enzyme cascade reactions starting from fatty acids. rsc.orgresearchgate.net These cascades often involve the formation of an ω-oxo fatty acid as a key intermediate.
A multi-enzyme cascade for the production of ω-aminododecanoic acid (the monomer for Nylon 12) from dodecanoic acid has been developed. researchgate.netsciepublish.com This system typically involves three key enzymatic steps:
ω-Hydroxylation: A P450 monooxygenase, such as CYP153A, catalyzes the highly regioselective hydroxylation of the terminal methyl group of the fatty acid to produce ω-hydroxydodecanoic acid. researchgate.netsciepublish.com
Oxidation: An alcohol dehydrogenase (ADH) then oxidizes the terminal hydroxyl group to an aldehyde, forming ω-oxododecanoic acid. sciepublish.com
Transamination: Finally, a ω-transaminase (ω-TA) converts the terminal aldehyde group into an amino group, yielding the desired ω-aminododecanoic acid. sciepublish.com
To improve the efficiency of these cascades, various strategies have been employed, such as cofactor regeneration systems. For example, glucose dehydrogenase can be introduced to regenerate the NADPH required by the P450 monooxygenase. sciepublish.com Furthermore, constructing an internal cycle for the amino donor, L-alanine, can enhance the yield of the final product. sciepublish.com Such engineered whole-cell biocatalysts have the potential for the efficient and sustainable production of these valuable bifunctional molecules from renewable fatty acid feedstocks. researchgate.net
Enzymatic Oxidation Pathways of Hydroxyalkanoic Acids to Oxoalkanoic Acids
The conversion of hydroxyalkanoic acids to their corresponding oxoalkanoic acids represents a critical step in various biocatalytic pathways, including the synthesis of valuable chemical intermediates like 6-oxodecanoic acid. This transformation is primarily accomplished by two major classes of enzymes: alcohol dehydrogenases (ADHs) and alcohol oxidases. These biocatalysts offer high selectivity and operate under mild conditions, providing a green alternative to traditional chemical oxidation methods.
Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (EC 1.1.1.1/2) are a versatile class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. google.com This reaction is dependent on a nicotinamide (B372718) cofactor, typically NAD⁺ (nicotinamide adenine (B156593) dinucleotide) or NADP⁺ (nicotinamide adenine dinucleotide phosphate), which acts as the hydride acceptor. google.com
The general reaction is as follows: Hydroxyalkanoic Acid + NAD(P)⁺ ⇌ Oxoalkanoic Acid + NAD(P)H + H⁺
Research has demonstrated the applicability of ADHs for the oxidation of ω-hydroxy acids. In a study focused on producing 6-aminohexanoic acid, the alcohol dehydrogenase AlkJ was shown to be capable of oxidizing 6-hydroxyhexanoic acid to 6-oxohexanoic acid. sciepublish.com This provides a strong enzymatic precedent for the analogous conversion of 6-hydroxydecanoic acid to this compound. Similarly, engineered yeast with increased alcohol dehydrogenase activity has been developed for the production of fatty dicarboxylic acids, a process in which the oxidation of an ω-hydroxy acid to an ω-oxo acid is a key intermediate step. google.com
Alcohol Oxidases
Alternatively, alcohol oxidases (EC 1.1.3.13) can catalyze the oxidation of primary alcohols using molecular oxygen as the electron acceptor, producing an aldehyde and hydrogen peroxide (H₂O₂). google.com
The general reaction is: Hydroxyalkanoic Acid + O₂ ⇌ Oxoalkanoic Acid + H₂O₂
The hydrogen peroxide byproduct can be detrimental to enzyme stability, but this is often managed in biocatalytic systems by the co-expression of a catalase, which decomposes H₂O₂ into water and oxygen. nih.gov Glycolate oxidase ((S)-2-hydroxyacid oxidase) from spinach, for example, has been successfully used to oxidize various 2-hydroxy carboxylic acids, including 2-hydroxydecanoic acid, into their corresponding 2-keto acids. nih.gov In the context of ω-oxidation, fatty alcohol oxidase is a key enzyme in the pathway that converts ω-hydroxydecanoic acid to sebacic acid in Candida tropicalis, where the oxidation of 10-hydroxydecanoic acid was identified as a rate-limiting step. nih.gov
Enzymatic Cascade Systems
Modern biocatalysis often employs multi-enzyme cascades to perform sequential reactions in a single pot. One-pot systems have been designed to convert fatty acids directly to keto acids. For example, a cascade involving a P450 monooxygenase and an α-hydroxyacid oxidase has been used to synthesize 2-oxodecanoic acid from decanoic acid with a high conversion rate. nih.gov In this system, the P450 first hydroxylates the fatty acid to a hydroxy acid, which is then immediately oxidized by the α-hydroxyacid oxidase to the final keto acid. nih.gov
The table below summarizes key enzymes and their documented roles in oxidizing hydroxyalkanoic acids, providing models for the synthesis of this compound.
| Enzyme Class | Specific Enzyme (Source) | Substrate | Product | Cofactor/Co-substrate | Reference |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase | AlkJ (Pseudomonas putida) | 6-Hydroxyhexanoic acid | 6-Oxohexanoic acid | NAD(P)⁺ | sciepublish.com |
| Alcohol Dehydrogenase | ChnD (Acinetobacter sp.) | 6-Hydroxyhexanoate | 6-Oxohexanoate | NAD⁺ | researchgate.net |
| Alcohol Oxidase | Fatty Alcohol Oxidase (Candida tropicalis) | 10-Hydroxydecanoic acid | 10-Oxodecanoic acid (intermediate) | O₂ | nih.gov |
| Hydroxyacid Oxidase | Glycolate Oxidase (Spinacia oleracea) | (S)-2-Hydroxydecanoic acid | 2-Oxodecanoic acid | O₂ | nih.gov |
| Enzyme Cascade | P450 (C. acetobutylicum) & α-Hydroxyacid Oxidase (A. viridans) | Decanoic acid | 2-Oxodecanoic acid | H₂O₂ (catalytic), O₂ | nih.gov |
Biosynthesis and Metabolic Pathways Involving Keto Decanoic Acids
Fatty Acid Biosynthesis as a Source of Ketoacyl Intermediates
The de novo synthesis of fatty acids in most organisms is a fundamental process that builds long-chain fatty acids from two-carbon units. This process, occurring on a large multifunctional enzyme complex called Fatty Acid Synthase (FAS), inherently involves the formation of ketoacyl intermediates.
Fatty acid synthesis is an iterative, four-step cycle that extends a growing fatty acyl chain by two carbons with each turn. The entire process, which produces palmitic acid, takes place on the dimeric protein Fatty Acid Synthase (FA) in the cytosol. The synthesis begins with the loading of a primer substrate, typically acetyl-CoA, and a chain extender substrate, malonyl-CoA, onto the FA complex.
A key intermediate in this pathway is 3-oxodecanoic acid, also known as beta-ketocapric acid. hmdb.ca This molecule represents a point in the fatty acid synthesis cycle where the carbon chain has reached ten carbons in length. In humans, fatty acids are primarily formed in the liver, adipose tissue, and lactating mammary glands. hmdb.cahmdb.ca 3-Oxodecanoic acid is specifically formed from caprylic acid (an 8-carbon fatty acid) and malonic acid through the action of the fatty acid synthase enzyme. hmdb.ca More generally, it is an intermediate that is converted from malonic acid via the enzymes 3-oxoacyl-synthase, fatty-acid synthase, and beta-ketoacyl-acyl-carrier-protein synthase II. hmdb.cafoodb.ca The process involves a condensation reaction catalyzed by the beta-ketoacyl synthase domain, which is coupled to a decarboxylation event, resulting in a new carbon-carbon bond. Following condensation, the resulting β-ketoacyl group undergoes a series of modifications—reduction to a hydroxyl group, dehydration to create a double bond, and a final reduction to a saturated acyl group—before the next malonyl-CoA is added for further elongation.
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental and thermodynamically favorable biochemical reaction. acs.orgnih.govwikipedia.org In the context of fatty acid biosynthesis, decarboxylation is the critical driving force for the Claisen condensation reaction that extends the fatty acid chain. libretexts.org The process uses malonyl-CoA, not acetyl-CoA, as the two-carbon donor for elongation. libretexts.org
Roles of Fatty Acid Synthase (FAS) Complexes in Chain Elongation (e.g., 3-oxodecanoic acid intermediates)
Microbial Biosynthesis of Oxodecanoic Acid Moieties in Secondary Metabolites
Microorganisms are prolific producers of secondary metabolites, which are specialized compounds not essential for growth but often play roles in ecological interactions. frontiersin.orgresearchgate.netescholarship.org Many of these complex molecules, including certain toxins and antibiotics, incorporate fatty acid-derived moieties, including oxodecanoic acids. researchgate.net
A prominent example of an oxodecanoic acid derivative in a secondary metabolite is found in HC-toxin, a cyclic tetrapeptide produced by the fungal plant pathogen Cochliobolus carbonum. researchgate.netebi.ac.uk The structure of HC-toxin is cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxy-8-oxodecanoic acid. researchgate.netebi.ac.uk This unusual amino acid is a key component for the toxin's biological activity, which involves the inhibition of histone deacetylases in its host, maize. researchgate.netebi.ac.uk The biosynthesis of the decanoic acid backbone of Aeo has been shown through 13C labeling studies to be derived from the head-to-tail condensation of acetate (B1210297) units, which is consistent with its formation via a dedicated fatty acid synthase. ebi.ac.uknih.gov In susceptible maize plants, resistance to the fungus is conferred by the Hm1 and Hm2 loci, which encode an HC-toxin reductase enzyme that detoxifies the molecule by reducing the 8-carbonyl group of the Aeo residue. researchgate.netoup.com
The biosynthesis of complex secondary metabolites like HC-toxin is encoded by clusters of genes. frontiersin.org For HC-toxin, the biosynthetic genes are part of the TOX2 locus. researchgate.net A specific gene within this locus, designated TOXC, has been identified as essential for the production of the decanoic acid backbone of Aeo. apsnet.org The TOXC gene is present only in fungal strains that produce HC-toxin (Tox2+ strains). apsnet.org Gene disruption experiments, where all copies of TOXC were mutated, resulted in a fungus that could no longer produce HC-toxin and was non-pathogenic, confirming the gene's specific role in virulence. apsnet.org
The predicted protein product of the 6.5 kb TOXC mRNA has a high degree of similarity to the β subunit of fatty acid synthase found in other lower eukaryotes. apsnet.org This FAS1-like gene product is therefore presumed to be the synthase responsible for creating the ten-carbon keto acid that forms the core of the Aeo residue. apsnet.orgnih.gov This illustrates a common theme in secondary metabolism where primary metabolic machinery, like fatty acid synthesis, is duplicated and adapted for specialized biochemical tasks. nih.gov
Formation of Keto Fatty Acid Backbones in Peptidic Toxins (e.g., 2-amino-9,10-epoxy-8-oxodecanoic acid in HC-toxin)
ω-Oxidation Pathway of Fatty Acids as a Source of ω-Oxoalkanoic Acids in Eukaryotes
While β-oxidation is the primary pathway for fatty acid degradation, an alternative pathway known as ω-oxidation exists in certain animal species and becomes more significant when β-oxidation is impaired. wikipedia.orgmicrobenotes.com This pathway is notable for producing ω-oxoalkanoic acids. It typically acts on medium-chain fatty acids (10-12 carbons) and takes place in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.orgbyjus.com
The ω-oxidation pathway involves a three-step process that modifies the terminal methyl carbon (the ω-carbon), which is the carbon atom most distant from the carboxyl group. wikipedia.orgmicrobenotes.com
Hydroxylation : The first step introduces a hydroxyl group onto the ω-carbon. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 (specifically members of the CYP4A and CYP4F subfamilies) and the electron donor NADPH. wikipedia.orgbyjus.com
Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde. This step is carried out by the enzyme alcohol dehydrogenase, using NAD+ as the oxidant. wikipedia.orgbyjus.com
Oxidation to Carboxylic Acid : The final step involves the oxidation of the aldehyde group to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenase. wikipedia.orgbyjus.com
The product of this pathway is a dicarboxylic acid, a fatty acid with a carboxyl group at both ends. byjus.com The intermediate in this process, after the second step, is an ω-oxoalkanoic acid. For a ten-carbon fatty acid like decanoic acid, this pathway would generate 10-oxodecanoic acid. These resulting dicarboxylic acids can then be activated with coenzyme A at either end and enter the mitochondria to undergo β-oxidation. wikipedia.org This pathway has been monitored in humans through the detection of ω-hydroxyalkanoic acids, ω-oxoalkanoic acids, and alkanedioic acids in exhaled breath. uzh.chnih.gov
Interactive Data Tables
Key Enzymes in the ω-Oxidation Pathway
| Step | Reaction | Enzyme Class | Specific Enzymes (Examples) | Cofactors/Cosubstrates | Product from Decanoic Acid |
| 1 | Hydroxylation | Mixed-Function Oxidase | Cytochrome P450 (CYP4A, CYP4F) | O₂, NADPH | 10-Hydroxydecanoic acid |
| 2 | Oxidation | Alcohol Dehydrogenase | Alcohol Dehydrogenase | NAD⁺ | 10-Oxodecanoic acid |
| 3 | Oxidation | Aldehyde Dehydrogenase | Aldehyde Dehydrogenase | NAD⁺ | Decanedioic acid |
Biosynthetic Components of the Aeo Moiety in HC-Toxin
| Component | Name/Type | Function | Genetic Locus |
| Precursor Molecule | Acetate | Building block for the fatty acid chain | Primary Metabolism |
| Key Intermediate | 8-Oxodecanoic acid derivative | Backbone of the Aeo residue | HC-Toxin Pathway |
| Final Moiety | 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) | Biologically active component of HC-Toxin | HC-Toxin Pathway |
| Key Enzyme | FAS1-like Synthase | Synthesis of the decanoic acid backbone | TOXC gene |
| Detoxifying Enzyme (in host) | HC-Toxin Reductase | Reduces the 8-carbonyl group of Aeo | Hm1, Hm2 genes (in maize) |
Metabolic Divergences and Alternative Degradation Pathways
While metabolic pathways like β-oxidation represent the canonical route for fatty acid degradation, significant divergences can occur, leading to alternative catabolic fates for keto decanoic acids and related molecules. These alternative pathways are particularly evident in microbial metabolism, where unique enzymatic activities allow for the breakdown of complex substrates, resulting in the formation of modified fatty acid structures.
One of the most well-documented examples of a metabolic divergence that produces a 6-oxoalkanoic acid structure is found in the bacterial degradation of certain aromatic hydrocarbons. tandfonline.com Typically, the aerobic breakdown of biphenyl (B1667301) by Pseudomonas species proceeds through a meta-ring-fission pathway. In this sequence, the aromatic ring is opened to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). The standard pathway then involves the hydrolytic cleavage of HOPDA to yield benzoic acid and 2-oxopent-4-enoic acid. tandfonline.com
However, research has identified a significant metabolic divergence in some Pseudomonas strains. tandfonline.com In this alternative route, HOPDA is not hydrolyzed. Instead, it undergoes reduction. This divergent pathway is catalyzed by a series of NADPH-dependent enzymes known as HOPDA reducing enzymes. tandfonline.comtandfonline.comoup.com The action of these enzymes leads to the saturation of the double bonds in the dienoyl chain, preventing the standard cleavage and resulting in the formation of saturated ring-fission compounds. tandfonline.com
This metabolic branching is not limited to biphenyl. Studies have shown that other aromatic hydrocarbons are degraded via this divergent pathway, leading to various saturated oxo- and hydroxy-oxo acids. A crucial finding for the study of 6-oxodecanoic acid is the degradation of n-butylbenzene by several Pseudomonas strains, which was found to produce 2-hydroxy-6-oxo-decanoic acid. tandfonline.com The formation of this C10 acid with a ketone group at the C-6 position demonstrates a clear, alternative metabolic route that diverges from standard fatty acid metabolism and directly generates a hydroxylated analog of this compound.
The following table summarizes the findings on this metabolic divergence in bacteria, showcasing the transformation of aromatic compounds into saturated ring-fission products. tandfonline.com
| Aromatic Substrate | Key Intermediate (from meta-cleavage) | Final Product from Divergent Pathway |
| Biphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | 2-hydroxy-6-oxo-6-phenylhexanoic acid |
| n-Butylbenzene | Not explicitly defined | 2-hydroxy-6-oxo-decanoic acid |
| Isopropylbenzene | Not explicitly defined | 7-methyl-2-hydroxy-6-oxo-octanoic acid |
| Isobutylbenzene | Not explicitly defined | 8-methyl-2-hydroxy-6-oxo-nonanoic acid |
Other potential, though less directly documented, alternative pathways for keto decanoic acids could include ω-oxidation. This process, mediated by cytochrome P450 enzymes, typically oxidizes the terminal methyl group of a fatty acid, which could lead to dicarboxylic acid derivatives. vulcanchem.com The presence of a ketone group within the carbon chain might influence the efficiency or outcome of such a pathway, potentially leading to the accumulation of unique metabolites. vulcanchem.com Furthermore, incomplete degradation by certain bacterial strains can result in the accumulation of shorter-chain hydroxy acids, suggesting that pathway specificity and enzymatic limitations can also be considered a form of metabolic divergence.
Biological Roles and Functions in Cellular and Organismal Contexts
Role as Metabolic Intermediates in Fatty Acid Metabolism
Oxodecanoic acids are recognized as intermediates in lipid metabolism. While ω-oxidation is often considered a minor pathway for the degradation of fatty acids, metabolites produced through this process are considered crucial components of exhaled breath, indicating their presence as systemic metabolites. lipidmaps.org For instance, various ω-oxoalkanoic acids, including isomers of oxodecanoic acid, have been detected in exhaled breath condensate. lipidmaps.org
The compound 6-oxodecanoic acid, specifically, has been identified as a synthetic product of the basidiomycete Lactarius chrysorrheus. researchgate.net Further illustrating its role in metabolism, 6-keto-decanoylcarnitine, an ester of this compound and carnitine, is classified as a medium-chain acylcarnitine. hmdb.cacontaminantdb.ca The primary function of acylcarnitines is to transport acyl-groups, such as fatty acids, from the cytoplasm into the mitochondria for breakdown through beta-oxidation to generate energy. hmdb.ca
Participation in Fundamental Cellular Processes (e.g., energy metabolism)
The involvement of oxodecanoic acids in fatty acid metabolism directly links them to fundamental cellular processes, most notably energy production. The transport of fatty acids into the mitochondria, facilitated by carnitine esters like 6-keto-decanoylcarnitine, is a critical step for beta-oxidation. hmdb.ca This metabolic pathway systematically breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle, ultimately leading to the generation of ATP, the cell's main energy currency. While direct studies on this compound are limited, the role of its carnitine ester points to its participation in this vital energy-yielding process. hmdb.ca A related compound, 9-Hydroxy-10-oxodecanoic acid, has also been noted to play a role in the metabolism of fatty acids, influencing energy production and storage.
Contribution to Structural Components (e.g., membrane stabilization by glycerides)
Fatty acids are fundamental building blocks of lipids, which are essential structural components of cells, particularly in forming cellular membranes. While information on this compound's direct incorporation into structural glycerides is not prevalent, the existence of related compounds like 3-oxodecanoic acid glycerides suggests a potential role. foodb.canp-mrd.org These glycerides belong to the class of medium-chain keto acids and derivatives and are found in food products like milk. foodb.canp-mrd.org Glycerides are the primary constituents of lipid bilayers in cell membranes, providing structural integrity and fluidity. The presence of a keto group on the fatty acid chain, as in oxodecanoic acids, would alter the polarity and packing of the lipid, potentially influencing membrane stability and function.
Integration into Complex Natural Products and Secondary Metabolites
Derivatives of oxodecanoic acid are integral components of various complex natural products synthesized by fungi and other organisms. These metabolites often possess potent biological activities.
Leucinostatins are a family of peptide antibiotics with broad bioactivity against bacteria, fungi, and have shown antitumor and antimalarial properties. nih.govd-nb.info These non-ribosomal peptides, produced by fungi such as Purpureocillium lilacinum, contain several unusual amino acid residues. nih.govjst.go.jp A key structural feature of many leucinostatins is the presence of a C-terminal oxodecanoic acid derivative. nih.gov For example, leucinostatin (B1674795) A and B contain 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA or AHMOD), while other analogs incorporate 2-amino-4-methyl-8-oxodecanoic acid (AMOD). nih.govnih.govresearchgate.net The side chain of this oxodecanoic acid moiety has been found to be critical for the biological function of leucinostatins. d-nb.info
Table 1: Oxodecanoic Acid Derivatives in Leucinostatins
| Leucinostatin Analog | Constituent Oxodecanoic Acid Derivative | Source Organism (Example) |
|---|---|---|
| Leucinostatin A/B | 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA/AHMOD) | Purpureocillium lilacinum nih.gov |
Microsporins are cyclic tetrapeptides isolated from the marine-derived fungus Microsporum cf. gypseum. researchgate.netmdpi.com These compounds feature a nonproteinogenic moiety, (2S)-amino-8-oxodecanoic acid (Aoda), which is an isomer of this compound. frontiersin.org Microsporins have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com Research suggests the carbonyl group of the oxodecanoic acid component may influence the compound's cytotoxicity, as microsporin A (containing Aoda) is significantly more potent than microsporin B (containing the corresponding hydroxy-derivative). researchgate.netmdpi.com Microsporin A also acts as a potent inhibitor of histone deacetylase (HDAC), an important target in cancer therapy. mdpi.com
Table 2: Cytotoxicity of Microsporins Containing an Oxodecanoic Acid Moiety
| Compound | Key Moiety | Target Cell Line | Cytotoxicity (IC₅₀) | Reference |
|---|---|---|---|---|
| Microsporin A | (2S)-amino-8-oxodecanoic acid | HCT-116 (Human Colon) | 0.6 µg/mL | researchgate.netmdpi.com |
| Microsporin B | (2S)-amino-8-hydroxydecanoic acid | HCT-116 (Human Colon) | ~9 µg/mL | researchgate.netmdpi.com |
Constituents of Peptide Antibiotics (e.g., leucinostatines)
Signaling Mechanisms Involving Oxodecanoic Acid Derivatives (e.g., 9-oxodecenoic acid as a pheromone)
A prominent example of an oxodecanoic acid derivative acting as a signaling molecule is (2E)-9-oxodec-2-enoic acid (9-ODA), also known as the queen substance. wikipedia.orgnih.gov This fatty acid is a critical component of the queen honeybee's (Apis mellifera) mandibular pheromone and governs multiple aspects of colony life through both releaser and primer effects. nih.govresearchgate.net It acts as a long-range sex pheromone to attract drones during mating flights and also functions within the hive to regulate social order by inhibiting ovary development in worker bees. wikipedia.orgnih.gov The perception of 9-ODA is mediated by specific olfactory receptors, such as AmOr11, located in the antennae of other bees, demonstrating a highly specialized signaling system. nih.govresearchgate.net The full inhibitory effect on worker ovaries requires the presence of another pheromone, 9-hydroxydecenoic acid, highlighting the combinatorial action of these chemical signals. wikipedia.orgrothamsted.ac.uk
Table 3: Functions of 9-Oxo-2-decenoic Acid (9-ODA) in Honeybees
| Function Type | Specific Role | Target Bee | Reference |
|---|---|---|---|
| Sex Pheromone | Attracts drones during mating flights | Drones | nih.govresearchgate.net |
| Primer Pheromone | Inhibits ovary development | Worker Bees | wikipedia.orgnih.gov |
| Releaser Pheromone | Attracts workers to the queen (part of a blend) | Worker Bees | nih.govresearchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
High-Resolution Mass Spectrometry-Based Techniques
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of 6-Oxodecanoic acid, offering unparalleled mass accuracy and the ability to perform tandem mass spectrometry (MS/MS) for structural confirmation.
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is a powerful method for analyzing ω-oxoalkanoic acids in complex biological samples like exhaled breath condensate (EBC). acs.org This technique combines the superior separation capabilities of UHPLC with the high mass accuracy and sensitivity of HRMS. In studies analyzing ω-oxidation products, UHPLC systems have been equipped with columns such as the ACQUITY UPLC BEH C18, which is effective for separating medium-chain fatty acids and their derivatives. acs.org
The mobile phase typically consists of a binary mixture of water and a solvent like methanol, both containing an acid such as formic acid to improve ionization. acs.org A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate compounds with varying polarities. acs.org For detection, HRMS instruments like a time-of-flight (TOF) mass spectrometer are used, often in negative ion mode, to detect the deprotonated molecule [M-H]⁻. acs.orglipidmaps.org Tandem mass spectrometry (MS/MS) is then used to fragment the selected precursor ion, yielding a characteristic fragmentation pattern that confirms the compound's identity. Although a synthesized standard for 10-oxodecanoic acid has been used for confirmation, the fragmentation patterns of other ω-oxoalkanoic acids, including 6-oxohexanoic acid and 9-oxononanoic acid, show similar characteristic neutral losses of H₂O, CO₂, and CH₂O₂. acs.org
| Parameter | Typical Value/Condition |
| Chromatography System | ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 500 µL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Spectrometer | TripleTOF 5600+ (or similar HRMS) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net A common derivatization process for ω-oxocarboxylic acids involves converting the aldehyde and carboxyl groups into more volatile esters and acetals. researchgate.net For instance, treatment with BF₃/n-butanol can convert the functional groups to their respective butyl ester and dibutyl acetal (B89532) derivatives. researchgate.net
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. orientjchem.orgsemanticscholar.org The separated compounds then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. orientjchem.orgsemanticscholar.org The resulting mass spectrum serves as a chemical fingerprint. By comparing this spectrum to libraries like the NIST Mass Spectral Library, volatile metabolites can be identified. researchtrend.net This technique has been successfully used to identify a homologous series of ω-oxocarboxylic acids (from C₂ to C₁₀) in atmospheric aerosol and precipitation samples. researchgate.net
| Parameter | Typical Value/Condition |
| Derivatization Reagent | 14% BF₃/n-butanol |
| GC Column | DB-5MS (or similar non-polar column) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI, 70 eV) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Identification | Comparison with Mass Spectral Libraries (e.g., NIST) |
Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) is an innovative ambient ionization technique that allows for the real-time, non-invasive analysis of volatile and semi-volatile organic compounds directly from biological exhalations. acs.orgnih.gov This method is particularly valuable for detecting metabolites in breath, which can provide insights into metabolic processes. acs.org SESI-MS has been used to detect a range of ω-oxidation products, including ω-hydroxyalkanoic acids, ω-oxoalkanoic acids (C₅-C₁₅), and alkanedioic acids. acs.org
In a SESI-MS setup, exhaled breath is passed through an ion source where a nano-electrospray of a solvent (e.g., aqueous formic acid) generates charged droplets. fossiliontech.com Volatile compounds from the breath are adsorbed onto these droplets and ionized. The ions are then guided into a high-resolution mass spectrometer for detection. acs.org This technique is sensitive enough to detect metabolites present at very low concentrations, with limits of detection reported in the parts-per-trillion range. nih.gov While direct analysis lacks chromatographic separation, leading to complex spectra, online MS/MS can be performed to aid in the identification of specific compounds like this compound. acs.orglipidmaps.org
| Parameter | Typical Value/Condition |
| Ionization Technique | Secondary Electrospray Ionization (SESI) |
| Sample Inlet | Heated transfer tube (~130 °C) |
| Mass Spectrometer | High-Resolution MS (e.g., TripleTOF, Orbitrap) |
| Analysis Time | Real-time |
| Benefit | Non-invasive, rapid metabolic snapshot |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolite Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. jchps.commsu.edu While mass spectrometry provides information on molecular weight and fragmentation, NMR gives detailed insights into the atomic arrangement and chemical environment within a molecule. researchgate.net For a compound like this compound, ¹H NMR and ¹³C NMR spectra would provide definitive confirmation of its structure.
The identity of synthesized standards, such as 10-oxodecanoic acid, has been confirmed using NMR before their use in quantitative studies. acs.org For this compound, ¹H NMR would show characteristic signals for the protons on each carbon, with their chemical shifts and splitting patterns revealing adjacent functional groups. For example, the protons alpha to the ketone group (at C5 and C7) and the carboxylic acid group (at C2) would have distinct chemical shifts. Similarly, ¹³C NMR would show a signal for each of the ten carbon atoms at characteristic chemical shifts, clearly indicating the presence of a carbonyl carbon (ketone), a carboxyl carbon, and eight aliphatic carbons. rsc.org
Advanced Chromatographic Separation Techniques (e.g., HPLC, TLC)
In addition to the UHPLC systems coupled with mass spectrometry, other chromatographic techniques are valuable for the separation and analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating organic acids. windows.net For compounds like this compound, reverse-phase HPLC is typically employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.commdpi.com The separation is based on the differential partitioning of the analyte between the two phases. windows.net HPLC methods can be scaled for preparative separation to isolate impurities or for analytical quantification. sielc.com
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid chromatographic technique used for separating mixtures. For the separation of carboxylic acids, polyamide TLC plates can be particularly effective. sorbtech.com The polyamide stationary phase forms strong hydrogen bonds with polar functional groups, enabling separations that may be difficult on other sorbents like silica (B1680970) gel. sorbtech.com After separating the components on the plate, they can be visualized using a UV indicator or chemical staining reagents. silicycle.com
Methodologies for Quantification using Synthesized Standards and Internal Controls
Accurate quantification of this compound requires the use of appropriate standards. As many ω-oxoalkanoic acids are not commercially available, they often need to be synthesized in the laboratory to serve as authentic reference standards. acs.orgmdpi.com
Once a pure standard of this compound is obtained, it can be used to create a calibration curve. This is done by preparing a series of solutions with known concentrations of the standard and analyzing them with the chosen analytical method (e.g., UHPLC-HRMS or GC-MS). protocols.io The instrument's response (e.g., peak area) is plotted against the concentration to generate a linear regression curve.
To correct for variations in sample preparation and instrument response, an internal standard (IS) is often added to all samples, calibrators, and quality controls. The IS is a compound that is structurally similar to the analyte but not present in the sample. The ratio of the analyte's peak area to the IS's peak area is used for quantification, which improves the accuracy and precision of the measurement. protocols.io The concentration of this compound in an unknown sample can then be determined by measuring its peak area ratio and interpolating the value from the calibration curve.
Molecular Interactions and Mechanistic Studies
Enzyme-Substrate Interactions and Catalytic Mechanisms
The enzymatic transformation of 6-oxodecanoic acid is a key area of research, particularly focusing on the stereochemical outcomes of these reactions and the dynamics within the enzyme's active site.
Biocatalytic reactions involving this compound and its derivatives often exhibit high stereoselectivity, leading to products with a significant enantiomeric excess (e.e.). This is crucial for the synthesis of chiral molecules with specific biological activities.
The reduction of oxo-group-containing fatty acids is a primary focus. For instance, engineered carbonyl reductases have demonstrated remarkable efficiency and stereoselectivity. A variant from Serratia marcescens, SmCRM5, was developed through structure-guided directed evolution. researchgate.netrsc.org This engineered enzyme showed a 13.8-fold increase in specific activity for 5-oxodecanoic acid, a structurally related compound, yielding (R)-δ-decalactone with an impressive 99% e.e. researchgate.netrsc.org Similarly, two native carbonyl reductases from Saccharomyces cerevisiae, OdCR1 and OdCR2, were identified and overexpressed in Escherichia coli. researchgate.netresearchgate.net OdCR2, in particular, displayed high stereoselectivity in the reduction of 4-oxodecanoic acid and 5-oxodecanoic acid, producing (R)-γ-decalactone and (R)-δ-decalactone with 99% and 98% e.e., respectively. researchgate.netresearchgate.net
The enantiomeric ratio (E) is a measure of an enzyme's ability to discriminate between two enantiomers. High E values are desirable for efficient kinetic resolutions. In the context of biocatalysis, achieving high enantiomeric excess of both the product (e.e.p) and the remaining substrate (e.e.s) is a key objective. uni-graz.at The relationship between conversion (c), e.e.s, e.e.p, and E is mathematically defined, allowing for the optimization of reaction conditions to maximize the yield of the desired enantiomer. uni-graz.at The use of immobilized lipases, such as Lipase B from Candida antarctica (CALB), has also been explored for the kinetic resolution of related chiral acids, achieving high enantiomeric excess in the esterification products. nih.gov
Table 1: Stereoselective Biocatalytic Reduction of Oxo-Acids
| Enzyme | Source Organism | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| SmCRM5 (engineered) | Serratia marcescens | 5-Oxodecanoic acid | (R)-δ-Decalactone | 99% | researchgate.netrsc.org |
| OdCR2 (native) | Saccharomyces cerevisiae | 4-Oxodecanoic acid | (R)-γ-Decalactone | 99% | researchgate.netresearchgate.net |
| OdCR2 (native) | Saccharomyces cerevisiae | 5-Oxodecanoic acid | (R)-δ-Decalactone | 98% | researchgate.netresearchgate.net |
The interaction of this compound and its analogues with enzyme active sites is fundamental to their biological function. Fatty acid synthase (FASN), a multi-enzyme complex crucial for the synthesis of fatty acids, is a key target. yeastgenome.orgsdbonline.org 3-Oxododecanoic acid, a related compound, is an intermediate in fatty acid biosynthesis and interacts with the beta-ketoacyl synthase domain of FASN. hmdb.ca The binding of substrates within the FASN active site involves a series of coordinated steps, and the physical association of different enzyme domains facilitates efficient substrate channeling. sdbonline.org
Molecular dynamics simulations have provided valuable insights into the conformational changes that occur within enzyme active sites upon substrate binding. mdpi.com For instance, in other enzyme systems, the binding of a substrate analog has been shown to induce conformational changes in dynamic loops, which can lock the substrate in place and contribute to selective binding. biorxiv.org The active site of FASN contains specific domains for each step of the fatty acid synthesis, including acyl carrier protein, reductase, and synthase domains, ensuring the precise construction of fatty acid chains. yeastgenome.org The binding affinity of oxodecanoic acid derivatives to these sites can modulate the enzyme's activity.
Stereoselectivity and Enantiomeric Excess in Biocatalytic Reactions
Molecular Basis of Biological Activities
The presence of an oxodecanoic acid moiety in a molecule can significantly influence its biological effects, from cytotoxicity to the inhibition of specific enzymes like histone deacetylases.
The oxodecanoic acid moiety plays a role in the cytotoxic activity of various natural products. In a study of the cyclic tetrapeptides microsporin A and B, the presence of a carbonyl group on the oxodecanoic acid portion was suggested to influence cytotoxicity against human colon adenocarcinoma cells. mdpi.com Similarly, in the anticancer peptaibol culicinin D, replacing the (2S,4S,6R)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid building block with other moieties altered the compound's hydrophobicity and, consequently, its potency. researchgate.netthieme-connect.com
Derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have also demonstrated significant cytotoxic activity against various tumor cell lines. mdpi.com The length of the linker connecting the purine (B94841) and the carboxylic acid, which can be conceptually related to the carbon chain of oxodecanoic acid, was found to be crucial for this activity. mdpi.com Furthermore, oxime derivatives of other complex acids have shown cytotoxicity against several human cancer cell lines, indicating that the chemical modification of such acid structures is a viable strategy for developing new cytotoxic agents. rsc.org
Table 2: Influence of Oxodecanoic Acid Moieties on Cytotoxicity
| Compound Class | Key Structural Feature | Effect on Cytotoxicity | Reference |
|---|---|---|---|
| Microsporins | Carbonyl group on oxodecanoic acid moiety | May influence cytotoxicity | mdpi.com |
| Culicinin D Analogues | Replacement of the AHMOD building block | Alters hydrophobicity and potency | researchgate.netthieme-connect.com |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | Linker length | Crucial for cytotoxic activity | mdpi.com |
| Oxime Derivatives of Betulonic and Platanic Acids | Oxime functional group | Confers cytotoxicity against cancer cell lines | rsc.org |
Derivatives of oxodecanoic acid are found in a class of potent histone deacetylase (HDAC) inhibitors. researchgate.net HDACs are enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. wikipedia.org Their inhibition can lead to the accumulation of acetylated histones, affecting cell growth, differentiation, and apoptosis, making them a target for cancer therapy. scispace.comnih.gov
The mechanism of HDAC inhibition often involves a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. nih.gov In natural products like trapoxin, an epoxyketone group serves this function by alkylating the enzyme. pnas.org Synthetic inhibitors have been designed where this group is replaced by other ZBGs, such as a hydroxamic acid. pnas.org The length of the aliphatic chain connecting the ZBG to a capping group is critical for inhibitory activity. For instance, a hybrid compound with a five-carbon chain, mimicking the length between the carbonyl group and the α-carbon in acetylated lysine, was found to be highly effective. pnas.org
Computational studies and structure-activity relationship (SAR) analyses have been employed to understand how these inhibitors interact with the catalytic pocket of HDACs. researchgate.net These studies have revealed that specific interactions, such as hydrogen bonding between the inhibitor and key residues like histidine and tyrosine in the active site, are crucial for potent inhibition. scispace.com The development of isoform-specific HDAC inhibitors is an active area of research, with the structure of the inhibitor's framework influencing its target specificity. pnas.org
Influence of Oxodecanoic Acid Moieties on Cytotoxicity
Characterization of Molecular Recognition and Specificity
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. In the context of this compound, this refers to how it is recognized and bound by biological macromolecules, which determines its biological specificity.
The specificity of host-selective toxins, some of which contain derivatives of oxodecanoic acid like 2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo) in HC-toxin, is a classic example of molecular recognition. pnas.org The toxin's structure allows it to interact with high specificity with its target in the host organism, in this case, likely a histone deacetylase. pnas.org This specificity is what determines the pathogen's host range. annualreviews.org
The principles of molecular recognition also guide the design of selective inhibitors. By understanding the shape, charge distribution, and hydrogen-bonding capabilities of an enzyme's active site, it is possible to design molecules that bind with high affinity and specificity. rsc.org For example, the design of HDAC inhibitors takes into account the geometry of the active site pocket and the key interactions required for binding. scispace.comnih.gov The development of specific ligands through techniques like phage-assisted, active site-directed ligand evolution allows for the discovery of potent and selective inhibitors by exploring a vast chemical space of potential binding molecules. researchgate.net
Advanced Research Directions and Future Perspectives
Elucidation of Novel Biosynthetic Pathways for 6-Oxodecanoic Acid
The precise biosynthetic pathways leading to this compound are not yet fully characterized, presenting a compelling area for future investigation. However, knowledge of the biosynthesis of structurally related oxo-fatty acids provides a foundation for hypothesizing potential routes. In many organisms, the formation of such compounds involves the targeted oxidation of fatty acid precursors.
One plausible pathway involves the action of cytochrome P450 (CYP) monooxygenases. Certain CYP families are known to catalyze the regioselective hydroxylation of medium-chain fatty acids. sciepublish.com A hypothetical pathway for this compound could begin with the hydroxylation of decanoic acid at the C-6 position by a specific CYP enzyme, forming 6-hydroxydecanoic acid. This intermediate could then be oxidized by an alcohol dehydrogenase (ADH) to yield the final this compound product. The screening of diverse microorganisms, such as those from the Pseudomonas or Bacillus genera, for novel P450s and ADHs with activity towards decanoic acid derivatives could uncover these enzymatic steps. sciepublish.comnih.gov
Another potential route involves fatty acid synthase (FAS) systems. In some fungi, specialized FAS enzymes are involved in the production of complex polyketides and fatty acid-derived secondary metabolites, including those with oxo-functional groups. nih.gov For example, the biosynthesis of the decanoic acid backbone in the fungal toxin HC-toxin is linked to a specific FAS-like gene. nih.govpnas.org Future research could explore whether similar dedicated FAS or polyketide synthase (PKS) systems in certain bacteria or fungi are responsible for producing this compound as either a final product or a metabolic intermediate.
Discovery of Undiscovered Biological Roles and Interacting Systems
While the full scope of this compound's biological activity remains to be discovered, existing evidence points toward several potential functions. It is known to be a component of 6-keto-decanoylcarnitine, which is an ester of this compound and carnitine. hmdb.ca Acylcarnitines are crucial for transporting acyl groups, including fatty acids, into the mitochondria for energy production via β-oxidation. hmdb.ca This suggests that this compound may play a role in cellular energy metabolism and fatty acid homeostasis. The accumulation or depletion of related acylcarnitines has been linked to various disease states, indicating that this compound could be a valuable biomarker. hmdb.ca
Furthermore, many oxo-fatty acids, broadly classified as oxylipins, act as signaling molecules in plants and other organisms. mdpi.com For instance, related compounds like 10-hydroxy-6-oxodecanoic acid have been identified in plants. mdpi.comresearchgate.net These molecules can be involved in defense responses against pathogens or pests. It is plausible that this compound has analogous, yet undiscovered, roles in intercellular or intracellular signaling cascades in various biological systems. Research into its potential antimicrobial properties is also warranted, as other fatty acids produced by bacteria like Lactobacillus plantarum have shown inhibitory effects on molds and yeasts. frontiersin.org
The interaction of this compound with cellular proteins is another key area of investigation. It may function as a substrate for enzymes beyond those in its immediate biosynthetic pathway or act as an allosteric regulator of protein function. Identifying these interacting proteins will be crucial to understanding its broader physiological and pathophysiological significance.
Development of Sustainable and Efficient Synthetic Strategies for Research-Grade Material
The limited commercial availability of high-purity this compound necessitates the development of efficient and sustainable synthetic methods to support further research. Biocatalytic and chemo-enzymatic approaches are particularly promising as they offer high selectivity under mild reaction conditions, presenting green alternatives to traditional chemical synthesis. researchgate.netresearchgate.net
Multi-enzyme cascade reactions in a one-pot setup represent a highly efficient strategy. sciepublish.com Such a system could, for example, convert a renewable precursor like a C10 fatty acid or alcohol into this compound using a sequence of engineered enzymes, such as lipases, P450s, and alcohol dehydrogenases. This minimizes downstream processing and reduces waste. The development of robust, immobilized enzymes could further enhance the scalability and cost-effectiveness of this approach for continuous flow synthesis. d-nb.info Whole-cell biocatalysis, using genetically modified microorganisms like Escherichia coli or Yarrowia lipolytica engineered to express the entire biosynthetic pathway, is another viable strategy for sustainable production from simple carbon sources like glucose. google.com
Below is a table comparing potential synthetic strategies:
| Synthetic Strategy | Key Biocatalysts/Reagents | Potential Advantages | Challenges for Research-Grade Production |
| Whole-Cell Biocatalysis | Engineered E. coli, Y. lipolytica | Uses renewable feedstocks; cost-effective at scale; self-regenerating catalyst. | Complex purification from cellular debris; potential for byproduct formation. google.com |
| Chemo-enzymatic Cascade | Isolated enzymes (e.g., Lipase, ADH), Chemical catalysts (e.g., Ru-based) | High selectivity and yield; mild reaction conditions; simplified purification. sciepublish.comresearchgate.net | Enzyme stability and cost; cofactor regeneration may be required. |
| Enzymatic Oxidation | Lipoxygenases, P450 monooxygenases | High regioselectivity; environmentally benign (uses O₂ or H₂O₂ as oxidant). nih.govvulcanchem.com | Enzyme activity and stability can be low; requires specific precursors. |
These advanced synthetic methods will be critical for producing the research-grade this compound needed to explore its biological functions and potential applications.
Integration of Multi-Omics Approaches for Comprehensive Metabolic and Functional Profiling
To fully understand the role of this compound, a systems-level approach integrating various "omics" technologies is essential. This will allow for a comprehensive view of its metabolic network and functional impact.
Metabolomics: Advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can precisely quantify the levels of this compound and related metabolites in different biological samples (e.g., cells, tissues, biofluids). mdpi.comresearchgate.net This can reveal how its concentration changes in response to various stimuli or in different disease states, providing clues to its function.
Proteomics: By using this compound as a probe in chemical proteomics studies, researchers can identify its direct protein interaction partners. This could uncover the enzymes that synthesize or degrade it, the receptors it binds to, or the proteins it allosterically regulates.
Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to the addition or depletion of this compound can reveal the genetic pathways and cellular processes it influences. This could connect the molecule to specific signaling cascades or metabolic networks.
Genomics: Identifying the genes responsible for the biosynthesis of this compound is a primary goal. Genome mining of organisms known to produce this or similar compounds, guided by sequence similarity to known fatty acid-modifying enzymes (like P450s or FASs), can lead to the discovery of the complete biosynthetic gene cluster. nih.gov
By integrating data from these multi-omics platforms, researchers can build comprehensive models of this compound's role in biology. This holistic view will connect its presence to specific genes, proteins, and metabolic fluxes, ultimately elucidating its function in both health and disease.
Q & A
Basic: What are the established synthetic routes for 6-Oxodecanoic acid, and what experimental parameters are critical for optimizing yield and purity?
Methodological Answer:
this compound is commonly synthesized via controlled reduction or oxidation reactions. For example, one protocol involves reacting precursors like 6-oxodecanal under nitrogen atmosphere with pyridine and tetrahydrofuran (THF) at −30°C, followed by stepwise temperature adjustments to ensure controlled reaction progression . Critical parameters include:
- Temperature control : Low temperatures (−30°C to −20°C) prevent side reactions.
- Reagent ratios : Stoichiometric precision (e.g., 0.04 mol of this compound) ensures reproducibility.
- Solvent selection : THF and acetonitrile are preferred for their inertness and solubility properties.
For acyl chloride derivatives, reactions with oxalyl chloride and subsequent coupling with lithium dialkyl cuprates require anhydrous conditions and rigorous exclusion of moisture .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for identifying carbonyl (C=O) signals (~200-210 ppm for ketones) and alkyl chain environments. For example, the ketone group at position 6 should show distinct splitting patterns in H NMR due to neighboring protons.
- IR Spectroscopy : Strong absorption bands near 1700-1750 cm confirm the presence of carbonyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Consistency with literature data (e.g., IR absorptions of analogous 4-Oxodecanoic acid) is essential for structural confirmation . Discrepancies require re-evaluation of purification steps (e.g., column chromatography) or solvent effects .
Basic: What are the key considerations for designing reproducible experiments involving this compound in multi-step organic syntheses?
Methodological Answer:
- Reagent Purity : Use freshly distilled THF and rigorously dried solvents to avoid hydrolysis of intermediates.
- Atmosphere Control : Nitrogen or argon atmospheres prevent oxidation of sensitive intermediates .
- Stepwise Monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy tracks reaction progress.
- Documentation : Detailed protocols (e.g., cooling rates, stirring times) must align with published standards to enable replication .
Advanced: How can researchers elucidate the reaction mechanisms of this compound derivatives (e.g., acyl chlorides) with organometallic reagents?
Methodological Answer:
Mechanistic studies require:
- Kinetic Analysis : Quenching reactions at intervals to isolate intermediates (e.g., using lithium dialkyl cuprates) .
- Isotopic Labeling : O-labeled this compound can trace oxygen migration during acyl chloride formation.
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in nucleophilic attacks. Cross-referencing experimental data (e.g., NMR coupling constants) with computational results validates proposed mechanisms .
Advanced: What strategies are effective for resolving contradictions in spectral data or unexpected byproducts during this compound synthesis?
Methodological Answer:
- Systematic Re-Analysis : Compare experimental IR/NMR data with databases (e.g., SDBS) to identify misassignments.
- Byproduct Isolation : Use preparative HPLC or fractional crystallization to isolate impurities, followed by structural elucidation via X-ray crystallography.
- Error Tracing : Replicate reactions under modified conditions (e.g., varying stoichiometry or temperature) to pinpoint instability sources. For example, ketone enolization under basic conditions may explain unexpected tautomers .
Advanced: How can computational modeling enhance the study of this compound’s physicochemical properties or reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility parameters and aggregation behavior in solvents like THF.
- Quantum Mechanical Calculations : Compute reaction barriers for ketone reduction or esterification pathways.
- Docking Studies : Model interactions with enzymes (e.g., dehydrogenases) to explore biochemical applications.
Validate models against experimental data (e.g., reaction yields, kinetic isotope effects) to ensure predictive accuracy .
Advanced: What experimental approaches are recommended for assessing the stability of this compound under varying pH, temperature, or catalytic conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–60°C) and analyze degradation products via LC-MS.
- pH-Dependent Studies : Monitor ketone hydration or decarboxylation rates using buffer solutions (pH 2–12).
- Catalytic Screening : Test metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation side reactions.
Documentation must include statistical analysis (e.g., ANOVA for replicate experiments) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
